({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two ethenyloxyethoxy groups attached to a phenyl ring, which is further connected to a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile typically involves the reaction of 3,4-dihydroxybenzaldehyde with 2-bromoethyl vinyl ether under basic conditions to form the intermediate 3,4-bis(2-(ethenyloxy)ethoxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the ethenyloxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound and its derivatives are explored for their therapeutic potential. Research is ongoing to evaluate their efficacy in treating diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its reactivity and ability to form stable complexes make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile shares similarities with other compounds such as:
- 3,4-Bis(2-(ethenyloxy)ethoxy)benzaldehyde
- 3,4-Dihydroxybenzaldehyde derivatives
- Malononitrile derivatives
Uniqueness
What sets this compound apart is its combination of ethenyloxyethoxy groups and the propanedinitrile moiety. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
209159-68-2 |
---|---|
Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-[[3,4-bis(2-ethenoxyethoxy)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H18N2O4/c1-3-21-7-9-23-17-6-5-15(11-16(13-19)14-20)12-18(17)24-10-8-22-4-2/h3-6,11-12H,1-2,7-10H2 |
InChI Key |
KLQMZXXNQMTDEK-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCOC1=C(C=C(C=C1)C=C(C#N)C#N)OCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.